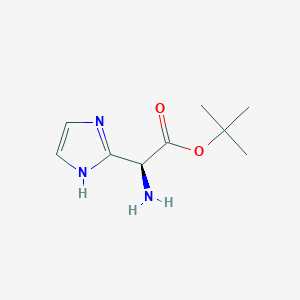
6-Bromo-7-methoxy-3-nitroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methoxy-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a quinoline ring
Vorbereitungsmethoden
The synthesis of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 7-methoxyquinoline followed by nitration and subsequent hydroxylation . The reaction conditions often involve the use of bromine, nitric acid, and a suitable base for hydroxylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
6-Bromo-7-methoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-methoxy-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-7-methoxy-3-nitroquinolin-4-ol include:
6-Bromo-7-fluoro-3-nitroquinolin-4-ol: Differing by the presence of a fluoro group instead of a methoxy group.
6-Bromo-7-methoxy-3-aminoquinolin-4-ol: Differing by the presence of an amino group instead of a nitro group.
7-Methoxy-3-nitroquinolin-4-ol: Lacking the bromine atom. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H7BrN2O4 |
|---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9-3-7-5(2-6(9)11)10(14)8(4-12-7)13(15)16/h2-4H,1H3,(H,12,14) |
InChI-Schlüssel |
YNXRBUSJKSWLSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


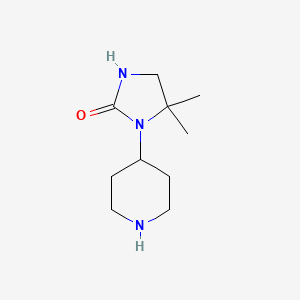
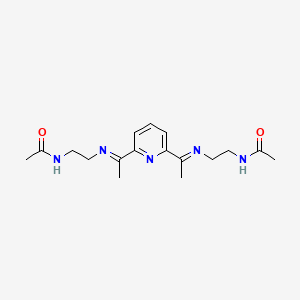


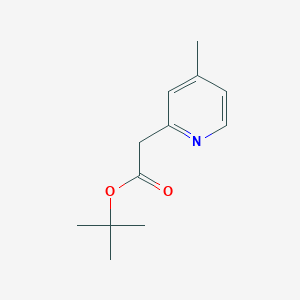
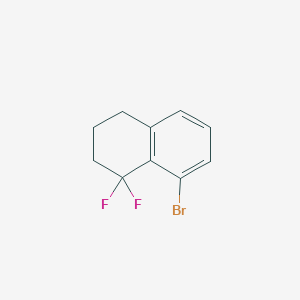

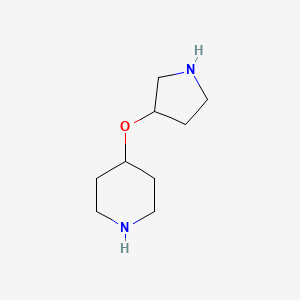
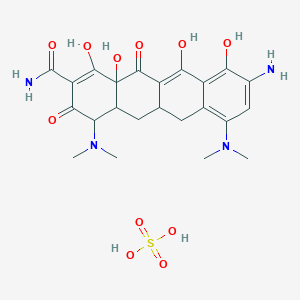
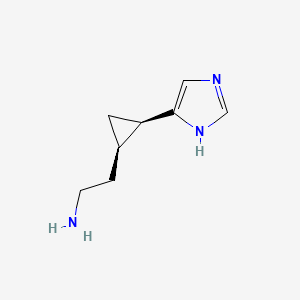
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

